N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine

Description

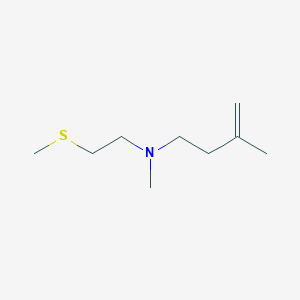

N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine is a tertiary amine characterized by a but-3-enyl backbone with dual methyl substituents (at the nitrogen and C3 positions) and a 2-methylsulfanylethyl group attached to the nitrogen.

Properties

IUPAC Name |

N,3-dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS/c1-9(2)5-6-10(3)7-8-11-4/h1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGKEVNJACLLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCN(C)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849328-00-2 | |

| Record name | methyl(3-methylbut-3-en-1-yl)[2-(methylsulfanyl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine involves several steps. One common method includes the reaction of 3-buten-1-amine with 2-methylsulfanylethyl chloride under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by distillation or chromatography.

Chemical Reactions Analysis

N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Scientific Research Applications

N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Features

The compound shares a butenyl-amine backbone with several analogs, differing primarily in substituents:

Key Observations :

- The alkene in but-3-enyl derivatives (e.g., ) enables addition or cyclization reactions, while alkynes (e.g., ) offer orthogonal reactivity.

- Sulfur in the target compound’s 2-methylsulfanylethyl group distinguishes it from analogs with aromatic (e.g., benzyl ) or hydrocarbon substituents. Thioethers may enhance metal coordination or alter solubility .

- Branched alkyl groups (e.g., diisopentylamine ) reduce crystallinity compared to unsaturated analogs.

Physicochemical Properties

Notes:

Biological Activity

N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine is a chemical compound belonging to the class of amines, characterized by its yellowish liquid form and pungent odor. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and therapeutic properties.

- IUPAC Name : this compound

- Molecular Formula : C9H19N1S1

- CAS Number : 1849328-00-2

Synthesis

The synthesis typically involves the reaction of 3-buten-1-amine with 2-methylsulfanylethyl chloride under basic conditions. The process is carried out in organic solvents like dichloromethane, followed by purification through distillation or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were determined using the broth dilution method. The compound showed maximum activity against Candida albicans and Staphylococcus aureus, with MIC values as low as 6.25 µg/mL for certain isolates .

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 6.25 |

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties. It has been evaluated for its potential to inhibit viral replication in cell cultures. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be elucidated.

The mechanism of action for this compound is believed to involve binding to specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as inhibition of microbial growth or modulation of immune responses.

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

- Antifungal Efficacy : A study conducted on murine models demonstrated that treatment with this compound significantly reduced fungal load in systemic candidiasis models compared to untreated controls .

- Synergistic Effects : When combined with other antifungal agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant strains of fungi .

- Toxicity Profile : Toxicological assessments reveal that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. Further studies are required to determine safe dosage levels for therapeutic use .

Comparison with Similar Compounds

This compound can be compared with other amines like:

| Compound | Activity |

|---|---|

| 3-butene-1-amine | Lower antimicrobial potency |

| N,N-dimethylbutanamide | Similar structure but less effective against fungi |

| N-Methyl-N-(2-methylsulfanylethyl)but-3-en-1-amine | Comparable activity but different side effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine, and how can reaction conditions be optimized for purity?

- Methodology : The synthesis of structurally analogous amines (e.g., N-Methyl but-3-enyl amine hydrochloride) involves nucleophilic substitution or alkylation reactions. For example, combining a primary amine with alkyl halides or thiol-containing reagents under inert atmospheres (N₂/Ar) can yield target compounds. Reaction optimization may involve adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry of the thiol-containing reagent (e.g., 2-methylsulfanylethyl chloride) to minimize byproducts .

- Validation : Use TLC and GC-MS to monitor reaction progress. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and confirm purity via ¹H/¹³C NMR (e.g., δ 5.6–5.8 ppm for the butenyl double bond) .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar amines?

- Methodology :

- ¹H NMR : Key signals include the vinyl proton (δ 5.6–5.8 ppm, multiplet), methylsulfanylethyl group (δ 2.1–2.3 ppm for SCH₂CH₂), and N-methyl groups (δ 2.2–2.5 ppm). Integration ratios (e.g., 3:2 for N-methyl vs. SCH₂CH₂) confirm substitution patterns .

- IR : Stretching vibrations for C=C (1640–1680 cm⁻¹) and C-S (650–750 cm⁻¹) distinguish the compound from saturated or sulfur-free analogs .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Analysis : Test the compound across a concentration gradient (e.g., 1 nM–100 µM) in enzyme inhibition assays (e.g., acetylcholinesterase) to identify non-linear effects .

- Metabolite Profiling : Use LC-MS/MS to detect metabolic byproducts (e.g., sulfoxide derivatives) that may alter activity .

- Case Study : In structurally similar compounds, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) were traced to impurities in the thiol reagent; rigorous purification of starting materials resolved the issue .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., NMDA receptors)?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions between the compound’s thioether group and receptor cysteine residues. Validate with MD simulations (AMBER) to assess binding stability .

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values from analogous amines to build predictive models .

- Limitations : Accuracy depends on force-field parameters for sulfur-containing moieties; cross-validate with experimental mutagenesis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.